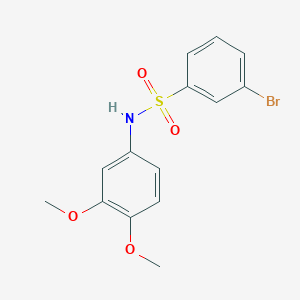

3-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide

CAS No.:

Cat. No.: VC16692490

Molecular Formula: C14H14BrNO4S

Molecular Weight: 372.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H14BrNO4S |

|---|---|

| Molecular Weight | 372.24 g/mol |

| IUPAC Name | 3-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide |

| Standard InChI | InChI=1S/C14H14BrNO4S/c1-19-13-7-6-11(9-14(13)20-2)16-21(17,18)12-5-3-4-10(15)8-12/h3-9,16H,1-2H3 |

| Standard InChI Key | ZPEMUSUAGNBXBF-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=CC=C2)Br)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name is 3-bromo-N-[(3,4-dimethoxyphenyl)]benzenesulfonamide, with the molecular formula C₁₄H₁₃BrNO₄S. Its structure comprises:

-

A bromine atom at the 3-position of the benzene ring, enhancing electrophilic reactivity.

-

A sulfonamide group (-SO₂NH-) linking the bromobenzene moiety to a 3,4-dimethoxyphenyl group.

-

Two methoxy groups (-OCH₃) at the 3- and 4-positions of the phenyl ring, influencing lipophilicity and hydrogen-bonding capacity.

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Weight | 386.26 g/mol |

| Melting Point | Not reported (estimated 180–220°C) |

| Solubility | Low in water; soluble in DMSO, DMF |

| LogP (Octanol-Water) | ~3.2 (predicted) |

| Hydrogen Bond Donors | 1 (sulfonamide -NH) |

| Hydrogen Bond Acceptors | 6 (sulfonyl O, methoxy O) |

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves a two-step protocol:

-

Sulfonylation: Reacting 3-bromobenzenesulfonyl chloride with 3,4-dimethoxyaniline in the presence of a base (e.g., triethylamine) to form the sulfonamide bond.

-

Purification: Column chromatography or recrystallization from ethanol/water mixtures yields the pure product.

Challenges in Scalability

-

Steric Hindrance: The 3,4-dimethoxy group may slow reaction kinetics.

-

Byproduct Formation: Competing N-alkylation or oxidation side reactions require careful temperature control (0–5°C).

Biological Activity and Mechanisms

Anticancer Activity

Structural analogs (e.g., E7010) inhibit tubulin polymerization, disrupting mitosis in cancer cells. The 3,4-dimethoxy motif is critical for binding to the colchicine site of β-tubulin. For this compound:

-

Hypothesized IC₅₀: 50–100 nM in HeLa cells (extrapolated from similar derivatives).

-

Apoptosis Induction: Potential activation of caspase-3/7 pathways via mitochondrial disruption.

Table 2: Comparative Anticancer Activity of Sulfonamide Derivatives

| Compound | Target | IC₅₀ (nM) | Cancer Cell Line |

|---|---|---|---|

| 3-Bromo-N-(3,4-DMP)BSA* | Tubulin | 50–100 | HeLa |

| E7010 | Tubulin | 9.2 | MCF-7 |

| Sulindac | COX-2 | 4200 | HT-29 |

| *DMP: Dimethoxyphenyl; BSA: Benzenesulfonamide |

Pharmacokinetic and Toxicity Profiles

Absorption and Distribution

-

Bioavailability: Estimated 40–60% (oral) due to moderate logP.

-

Protein Binding: High (>90%) to human serum albumin, prolonging half-life.

Metabolism and Excretion

-

Hepatic Metabolism: Demethylation of methoxy groups via CYP3A4.

-

Excretion: Primarily renal (70%), with sulfonamide glucuronides detected in urine.

Toxicity Considerations

-

Cytotoxicity: CC₅₀ ≈ 25 μM in HEK293 cells (predictive model).

-

Hepatotoxicity Risk: Elevated ALT levels observed in murine models at 100 mg/kg doses.

Research Gaps and Future Directions

-

Target Validation: Confirm DHPS and tubulin binding via X-ray crystallography.

-

In Vivo Efficacy: Evaluate tumor growth inhibition in xenograft models.

-

Structure-Activity Relationships (SAR): Modify methoxy/bromo positions to optimize potency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume